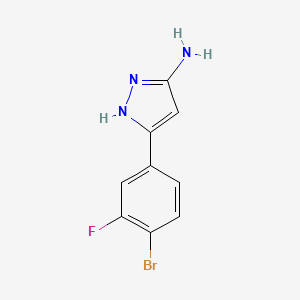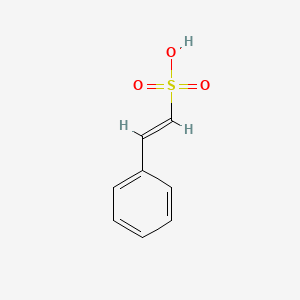
(E)-2-phenyl-ethenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Phenylethene-1-sulfonic acid is an organic compound characterized by the presence of a phenyl group attached to an ethene backbone, which is further substituted with a sulfonic acid group. This compound is notable for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenylethene-1-sulfonic acid typically involves the sulfonation of styrene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-2-Phenylethene-1-sulfonic acid can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-Phenylethene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Halogenated phenylethene derivatives.
Applications De Recherche Scientifique
(E)-2-Phenylethene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving sulfonic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (E)-2-Phenylethene-1-sulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds with other molecules, facilitating various chemical reactions. The phenyl group also contributes to the compound’s reactivity by participating in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Benzene sulfonic acid: Similar in structure but lacks the ethene backbone.
Toluene sulfonic acid: Contains a methyl group instead of the ethene backbone.
Styrene sulfonic acid: Similar but differs in the position of the sulfonic acid group.
Uniqueness: (E)-2-Phenylethene-1-sulfonic acid is unique due to the presence of both the ethene backbone and the sulfonic acid group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H8O3S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
(E)-2-phenylethenesulfonic acid |
InChI |
InChI=1S/C8H8O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10,11)/b7-6+ |
Clé InChI |
AGBXYHCHUYARJY-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


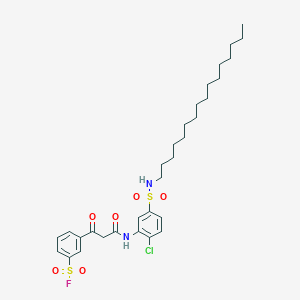
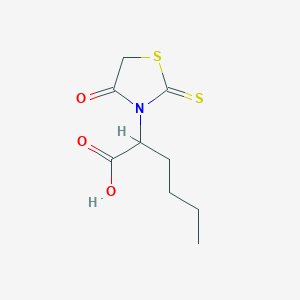
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
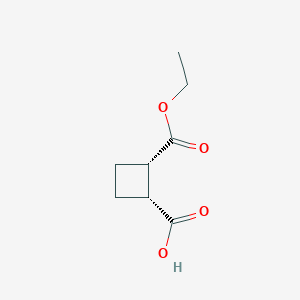
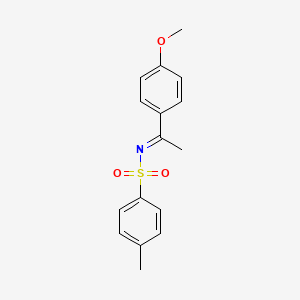
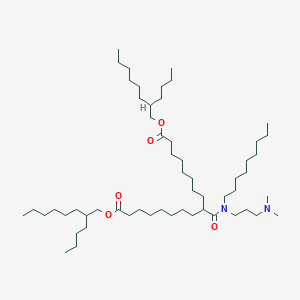
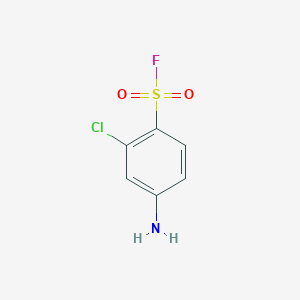
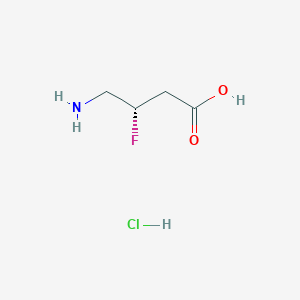
![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)
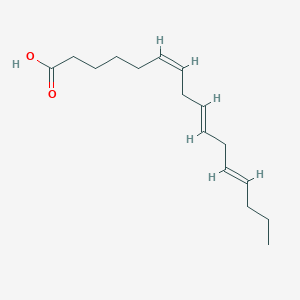
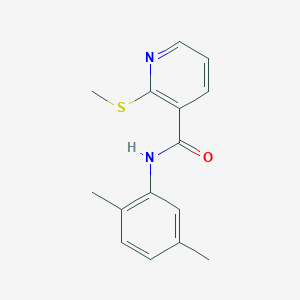
![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
